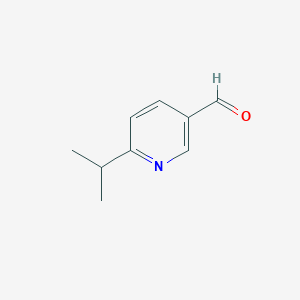

6-Isopropylnicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-propan-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(2)9-4-3-8(6-11)5-10-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIPUXPJHVUROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Aldehyde Motifs in Contemporary Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in nature, found in essential biomolecules like vitamins (niacin, pyridoxine) and alkaloids. nih.gov In modern organic chemistry, pyridine and its derivatives are among the most widely used frameworks for drug design and synthesis. nih.gov This extensive interest stems from their unique heteroaromatic properties, the relative ease with which they can be converted into various functional derivatives, and their significant impact on the pharmacological activity of a molecule. nih.gov

The significance of the pyridine motif is underscored by its prevalence in pharmaceuticals; an analysis of drugs approved by the US FDA revealed that the pyridine ring is the most frequently occurring aza-heterocycle. nih.gov The nitrogen atom within the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drugs, including metabolic stability, potency, and bioavailability. nih.gov

Pyridine aldehydes, such as nicotinaldehyde, are versatile reagents that act as electrophiles and precursors to a multitude of other functional groups and heterocyclic systems. researchgate.net Their reactivity is harnessed to build molecular complexity, leading to the synthesis of important compounds in medicinal chemistry and materials science. nih.govsolubilityofthings.com For instance, nicotinaldehyde is a key intermediate in the production of the insecticide Pymetrozine. changfengchem.com The strategic incorporation of the pyridine aldehyde moiety allows chemists to access a diverse range of complex molecules with valuable biological and material properties.

Strategic Importance of 6 Substituted Nicotinaldehydes

The substitution pattern on the pyridine (B92270) ring plays a critical role in determining the properties and applications of nicotinaldehyde derivatives. Specifically, substituents at the 6-position are of strategic importance for creating diverse and valuable chemical entities. google.com The introduction of groups at this position can significantly modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Research has demonstrated the versatility of 6-substituted nicotinaldehydes in organic synthesis. A study focusing on the Pictet-Spengler reaction, a key method for synthesizing complex heterocyclic structures, found that various 6-substituted pyridine-3-carboxaldehydes are excellent substrates. nih.gov Both electron-donating and electron-withdrawing groups at the 6-position allowed the reaction to proceed in high yields with excellent control of stereochemistry, highlighting the robustness of this scaffold for building molecular diversity. nih.gov

The strategic value of this substitution pattern is also evident in the synthesis of complex natural product analogs. For example, the development of conformationally restricted analogues of nicotine, which are of interest for their potential therapeutic applications, has utilized 6-substituted nicotinic acid derivatives that can be readily converted to the corresponding aldehydes. nih.gov The presence of a substituent, such as the isopropyl group in 6-isopropylnicotinaldehyde, provides a synthetic handle for further elaboration and is crucial for targeting specific biological interactions.

Table 1: Properties of 6-Isopropylnicotinaldehyde

| Property | Value |

|---|---|

| IUPAC Name | 6-isopropylnicotinaldehyde |

| Alternate Name | 6-(propan-2-yl)pyridine-3-carbaldehyde |

| CAS Number | 107756-03-6 bldpharm.com |

| Molecular Formula | C9H11NO |

| InChI Code | 1S/C9H11NO/c1-7(2)9-5-4-8(6-10)3-9 |

Historical Context of Nicotinaldehyde Synthesis and Reactivity Research

The field of pyridine (B92270) chemistry began in the 19th century with the isolation of pyridine from coal tar, which opened the door to the study of its many derivatives. solubilityofthings.com The specific preparation of nicotinaldehyde was formally documented in the scientific literature in the mid-20th century. acs.org Historically, the synthesis of nicotinaldehydes posed significant challenges for chemists. google.com The aldehyde functional group is inherently unstable, existing at an oxidation state between an alcohol and a carboxylic acid, which complicates its selective preparation. google.com

Current Research Landscape and Future Directions for Pyridine Aldehydes

Convergent and Divergent Synthetic Pathways for Pyridine Aldehyde Scaffolds

The construction of complex molecules such as polysubstituted pyridine aldehydes often employs either convergent or divergent synthetic strategies. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together near the end of the sequence. researchgate.net A divergent approach begins with a common intermediate that is then elaborated into a variety of distinct products. nih.gov Both strategies are crucial for efficiently generating libraries of pyridine-based compounds for screening and development. nih.gov

The synthesis of the nicotinaldehyde framework, a pyridine ring with an aldehyde group at the 3-position, has evolved significantly. Classical methods are often supplemented by modern, more efficient protocols. One prominent method is the catalytic hydrogenation of 3-cyanopyridine. While older procedures required harsh acidic conditions, newer methods have optimized this transformation. For instance, the hydrogenation can be performed using Raney-nickel in an aqueous carboxylic acid medium, allowing for direct use of the resulting aqueous nicotinaldehyde solution in subsequent steps. google.com

Another major pathway involves the partial reduction of nicotinic acid derivatives. researchgate.net Direct reduction of the carboxylic acid itself is challenging due to over-reduction to the corresponding alcohol. Therefore, the acid is typically converted to a more reactive derivative, such as an ester, acid chloride, or thioester, which can then be selectively reduced to the aldehyde using specialized reagents. rsc.orglibretexts.org

Furthermore, multicomponent reactions have emerged as powerful tools for constructing highly functionalized pyridines in a single step from simpler acyclic precursors. nih.govacs.org Domino reactions, where a series of intramolecular transformations are triggered by a single event, can rapidly build the pyridine core with the desired substitution pattern. acs.org

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is paramount in modern synthesis. The inherent reactivity of the pyridine ring—susceptible to nucleophilic attack at the C2, C4, and C6 positions—can be harnessed to achieve regioselective functionalization. nih.gov

A key strategy involves the activation of the pyridine ring. For example, N-oxides of pyridines can be used to direct alkyl Grignard reagents to the C2 position with high regioselectivity. The resulting N-hydroxy-1,2-dihydropyridine intermediate can then be aromatized to yield the 2-alkylpyridine. acs.org Another approach uses a temporary blocking group, such as a maleate-derived adduct, to direct Minisci-type radical alkylations specifically to the C4 position. acs.org

Stereoselective synthesis often involves the dearomatization of the pyridine ring to create chiral dihydropyridine (B1217469) or piperidine (B6355638) intermediates. mdpi.com For instance, N-alkylpyridinium salts derived from chiral auxiliaries can undergo diastereoselective addition of nucleophiles, establishing new stereocenters with high control. mdpi.com These chiral, non-aromatic intermediates can then be modified and re-aromatized to produce enantiomerically enriched substituted pyridines.

Table 1: Comparison of Regioselective Alkylation Strategies for Pyridine

| Strategy | Position Targeted | Reagents/Conditions | Comments |

|---|---|---|---|

| N-Oxide Activation | C2 | 1. m-CPBA; 2. Alkyl-MgBr; 3. Aromatization | Good to excellent yields for C2-alkylation. acs.org |

| Minisci Reaction | C2/C6 (typically) | AgNO₃, (NH₄)₂S₂O₈, Alkyl-COOH | Radical-based C-H functionalization for electron-deficient rings. nih.gov |

| Maleate Blocking Group | C4 | Maleic Anhydride, then Minisci reagents | Excellent regiocontrol for C4-alkylation by blocking other positions. acs.org |

Modern Approaches to Nicotinaldehyde Formation

Precursor-Based Synthesis of 6-Isopropylnicotinaldehyde

The synthesis of the specific target, 6-isopropylnicotinaldehyde, requires the introduction of an isopropyl group at the C6 position and an aldehyde at the C3 position of the pyridine ring.

One direct synthetic route involves the oxidation of a precursor alcohol. For example, 5-hydroxymethyl-2-isopropylpyridine can be oxidized to 6-isopropylnicotinaldehyde using an oxidizing agent like activated manganese dioxide in a solvent such as chloroform (B151607) under reflux. prepchem.com

Another strategy is to introduce the groups sequentially. Radical-based Minisci-type reactions are effective for introducing alkyl groups onto the electron-deficient pyridine nucleus. Using isopropyl carboxylic acid (isobutyric acid) or related radical precursors allows for the direct isopropylation of the pyridine ring. nih.gov The formyl group can be introduced through various methods, including lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF). mdpi.com The order of these steps is critical and depends on the directing effects of the substituents.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. researchgate.net It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. ijpcbs.com While pyridine itself is not electron-rich enough to undergo this reaction easily, its derivatives can be suitable substrates. For example, the reaction can be applied to hydroxypyridines (pyridones) or their derivatives to generate formylated products. rsc.org

This reaction is highly relevant to the synthesis of 6-isopropylnicotinaldehyde through a key intermediate, 2-chloro-6-isopropylnicotinaldehyde. A plausible synthetic pathway involves starting with a 2-chloro-6-isopropylpyridine (B38974) precursor. The chloro-substituent activates the ring sufficiently for formylation at the adjacent C3 position via the Vilsmeier-Haack reaction or a related ortho-formylation strategy. The resulting 2-chloro-6-isopropylnicotinaldehyde is a valuable intermediate. The chlorine atom can then be removed through a subsequent hydrodechlorination step, for instance, using catalytic hydrogenation, to yield the final product, 6-isopropylnicotinaldehyde.

A common and versatile strategy for installing an aldehyde group is through the reduction of a carboxylic acid or its derivatives. The direct reduction of a carboxylic acid to an aldehyde is difficult because most powerful reducing agents, like lithium aluminum hydride (LAH), will continue the reduction to the primary alcohol. libretexts.org However, several modern methods achieve this transformation with high selectivity.

One approach is to first convert the carboxylic acid into a derivative that is more amenable to controlled reduction.

Acid Chlorides : Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride), followed by reduction with a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride or by catalytic hydrogenation under specific conditions (Rosenmund reduction), can yield the aldehyde. libretexts.org

Esters and Thioesters : The Fukuyama reduction involves the conversion of a carboxylic acid to a thioester, which is then reduced with a silane (B1218182) (e.g., triethylsilane) in the presence of a palladium catalyst. rsc.org A similar nickel-catalyzed approach uses S-2-pyridyl thioesters, which are reduced by a silane to give aldehydes in good yields. rsc.org

Amides : Tertiary amides can be reduced to aldehydes using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures or the Schwartz reagent (Cp₂Zr(H)Cl). organic-chemistry.org

For the synthesis of 6-isopropylnicotinaldehyde, one could envision starting with 6-isopropylnicotinic acid, converting it to one of these derivatives, and then performing a selective reduction.

Table 2: Selected Methods for the Reduction of Carboxylic Acid Derivatives to Aldehydes

| Derivative | Reagent/Catalyst | Conditions | Typical Yields |

|---|---|---|---|

| Acid Chloride | NaBH₄ / pyridine | N,N-dimethylformamide solution | >70% researchgate.net |

| S-2-Pyridyl Thioester | Ni catalyst / silane | Aqueous micellar conditions | Moderate to Good rsc.org |

| Tertiary Amide | Cp₂Zr(H)Cl (Schwartz Reagent) | Room temperature | High organic-chemistry.org |

Catalytic Hydrogenation of Cyanopyridines to Nicotinaldehydes

The catalytic hydrogenation of cyanopyridines presents a direct and atom-economical route for the synthesis of nicotinaldehydes, including 6-isopropylnicotinaldehyde. This method involves the reduction of the nitrile group to an aldehyde. A key challenge in this transformation is to prevent over-reduction to the corresponding amine or alcohol. Careful selection of the catalyst, solvent, and reaction conditions is crucial for achieving high selectivity towards the desired aldehyde.

One patented method describes the vapor-phase interaction of a cyanopyridine with water and formic acid over a thoria-alumina catalyst. google.com This process is conducted at elevated temperatures, typically between 250°C and 650°C, with a preferred range of 400°C to 500°C. google.com For instance, 3-cyanopyridine can be converted to 3-pyridine aldehyde (nicotinaldehyde) by passing a gaseous mixture of the cyanopyridine, water, and formic acid over a thoria on alumina (B75360) catalyst at approximately 425°C. google.com

Another approach involves the use of Raney nickel as the catalyst. In the presence of Raney nickel, the catalytic hydrogenation of aryl nitriles, including cyanopyridines, can yield the corresponding aldehydes. google.com To achieve high selectivity, the reaction is often carried out under acidic conditions, using acids such as sulfuric acid, oxalic acid, or sulfonic acid. google.com However, strong acids can be detrimental to the Raney nickel catalyst. google.com An improved method utilizes aqueous acetic acid in the presence of Raney nickel. google.com This process offers several advantages, including high reaction selectivity, high aldehyde yield, and reduced contamination of the product with nickel. google.com The reaction is typically performed at a temperature of 10-30°C with a Raney nickel concentration of 3-7% by weight relative to the cyanopyridine. google.com

The selective hydrogenation of nitriles to aldehydes can also be influenced by the presence of additives or specific catalyst modifications. For example, the use of a rhodium catalyst to form a stable imine intermediate from 3-cyanopyridine and a primary amine has been explored. google.com The imine is then hydrolyzed to the aldehyde after removal of the catalyst. google.com

| Catalyst | Reactants | Conditions | Product | Yield | Reference |

| Thoria-alumina | 3-Cyanopyridine, Water, Formic Acid | Vapor phase, 425°C | 3-Pyridine aldehyde | Not specified | google.com |

| Raney Nickel | 3-Cyanopyridine, Hydrogen | Aqueous Acetic Acid, 10-30°C | Nicotinaldehyde | High | google.com |

| Rhodium | 3-Cyanopyridine, Primary Amine, Hydrogen | Formation of imine intermediate, followed by hydrolysis | Nicotinaldehyde | Low | google.com |

Oxidative Methods for Aldehyde Formation on Pyridine Scaffolds

The formation of aldehydes on a pyridine scaffold can be achieved through various oxidative methods, primarily involving the oxidation of a precursor functional group, such as a methyl group or an alcohol.

A common strategy is the vapor-phase oxidation of methylpyridines using oxygen-containing gases. google.com To obtain good yields of pyridine aldehydes, it is crucial to carry out the oxidation in the presence of steam and at elevated temperatures, typically between 250°C and 450°C. google.com The reaction zone should be free of iron or copper oxides, as these can have a detrimental effect on the production of the desired aldehydes. google.com Inert diluents like nitrogen or carbon dioxide can also be added to the reaction mixture. google.com The primary products of this reaction are the pyridine aldehydes, which can dimerize to form pyridoines. google.com

Another approach involves the oxidation of pyridyl carbinols (pyridine alcohols). Manganese dioxide (MnO2) has been shown to be a useful reagent for the oxidation of pyridyl carbinols to pyridine aldehydes. google.com Chromium trioxide in pyridine is another reagent used for alcohol oxidations, although its success in preparing aldehydes has been limited, with yields varying significantly depending on the substrate. orgsyn.org A more effective method utilizes the preformed dipyridine chromium(VI) oxide complex in dichloromethane, which enhances the rate of oxidation and simplifies product isolation. orgsyn.org

The selective aerobic oxidation of methylpyridines to pyridinecarboxylic acids, which can be precursors to aldehydes, has been achieved using N-hydroxyphthalimide (NHPI) as a radical catalyst in the presence of Co(II) and/or Mn(II) salts. researchgate.net For example, the oxidation of 3-methylpyridine (B133936) with NHPI and Co(OAc)2 under an oxygen atmosphere can produce 3-pyridinecarboxylic acid. researchgate.net

| Precursor | Oxidizing Agent/Catalyst | Conditions | Product | Reference |

| Methylpyridines | Oxygen-containing gases, Steam | Vapor phase, 250-450°C | Pyridine aldehydes | google.com |

| Pyridyl carbinols | Manganese dioxide (MnO2) | Not specified | Pyridine aldehydes | google.com |

| Primary alcohols | Dipyridine chromium(VI) oxide | Dichloromethane | Aldehydes | orgsyn.org |

| 3-Methylpyridine | N-hydroxyphthalimide (NHPI), Co(OAc)2, O2 | Acetic acid, 100°C | 3-Pyridinecarboxylic acid | researchgate.net |

Multi-Component Reactions (MCRs) in Nicotinaldehyde Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov These reactions are highly atom-economical and can provide rapid access to diverse molecular scaffolds, including substituted pyridines. nih.gov Several classical MCRs have been adapted for the synthesis of pyridines and could potentially be applied to the synthesis of nicotinaldehyde analogues.

Hantzsch Pyridine Synthesis and its Adaptations for Substituted Pyridines

The Hantzsch pyridine synthesis is a well-established MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. organic-chemistry.orgwikipedia.org This method is particularly useful for preparing symmetrically substituted pyridines. gcwgandhinagar.com

The reaction mechanism involves the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These two intermediates then condense to form the dihydropyridine ring. organic-chemistry.org Various oxidizing agents, such as ferric chloride, manganese dioxide, or potassium permanganate (B83412), can be used for the final aromatization step. wikipedia.org

Modifications to the classical Hantzsch synthesis have been developed to allow for the preparation of asymmetrically substituted pyridines. baranlab.org This can be achieved by performing one or more of the condensation steps prior to the main reaction. baranlab.org The use of microwave irradiation has been shown to accelerate the reaction and improve yields. mdpi.com Furthermore, environmentally friendly approaches using aqueous micelles or solvent-free conditions have been reported. organic-chemistry.org

| Reactants | Key Features | Product | Reference |

| Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Four-component reaction, forms 1,4-dihydropyridine intermediate, followed by oxidation | Symmetrically substituted pyridines | organic-chemistry.orgwikipedia.orggcwgandhinagar.com |

| Aldehyde, β-ketoester, Enamine | Stepwise condensation | Asymmetrically substituted pyridines | baranlab.org |

| Aldehyde, Ethyl acetoacetate, Ammonium acetate | Microwave-assisted, MgO NPs catalyst | Steroidal pyridines | mdpi.com |

Chichibabin Pyridine Synthesis and Modified Procedures

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings. wikipedia.org This method, first reported in 1924, is versatile and uses inexpensive starting materials. wikipedia.orgwikipedia.org The reaction typically proceeds through a series of imine formation, aldol (B89426) condensation, and Michael addition reactions. wikipedia.org

Industrial applications often involve passing the reactants over oxide catalysts like modified alumina or silica (B1680970) at high temperatures (350–500 °C). wikipedia.org For example, a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be produced from acetaldehyde (B116499) and ammonia. wikipedia.org

Modifications to the Chichibabin synthesis have been developed to improve yields and control regioselectivity. One variation uses nitriles as the nitrogen source. wikipedia.org For instance, the reaction of acrylonitrile (B1666552) and acetone (B3395972) can yield 2-methylpyridine. wikipedia.org Another modified procedure involves the reaction of α,β-unsaturated ketones with ammonium formate (B1220265) under air to produce asymmetrical 2,6-diarylpyridines in a metal-free process. organic-chemistry.org Recently, the Chichibabin synthesis has been applied to lysine-specific peptide modification under mild conditions using hexafluoroisopropanol (HFIP) as a solvent, demonstrating its utility in complex systems. nih.gov

| Reactants | Conditions | Key Features | Product | Reference |

| Aldehydes, Ketones, Ammonia | Oxide catalyst, 350–500 °C | Industrial production | Substituted pyridines | wikipedia.org |

| Acrylonitrile, Acetone | Not specified | Nitrile as nitrogen source | 2-Methylpyridine | wikipedia.org |

| α,β-Unsaturated ketones, Ammonium formate | Air atmosphere | Metal-free, asymmetrical products | 2,6-Diarylpyridines | organic-chemistry.org |

| Lysine side chain, 2-Arylacetaldehydes | Hexafluoroisopropanol (HFIP) | Peptide modification | 3,5-Diarylpyridinium products | nih.gov |

Friedländer Reaction Applications

The Friedländer synthesis is a reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to produce quinolines and their derivatives. jk-sci.compharmaguideline.com While traditionally used for quinoline (B57606) synthesis, the fundamental condensation principle can be conceptually extended to the synthesis of other nitrogen-containing heterocycles, including pyridines, by using appropriate aminocarbonyl precursors.

The reaction involves the condensation of the two starting materials, which can be catalyzed by either acids or bases, followed by an intramolecular cyclization and dehydration to form the aromatic ring system. jk-sci.comorganic-chemistry.org The mechanism can proceed through an initial aldol addition followed by imine formation, or vice versa. wikipedia.org

Modern variations of the Friedländer synthesis have focused on improving reaction efficiency and environmental friendliness. Catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids have been employed. wikipedia.org Microwave irradiation and the use of environmentally benign catalysts like Nafion have also been explored. jk-sci.com The development of transition-metal-free indirect Friedländer syntheses starting from alcohols further expands the scope of this reaction. organic-chemistry.org

| Reactants | Catalyst | Key Features | Product | Reference |

| o-Aminoaryl aldehyde/ketone, Ketone with α-methylene group | Acid or Base | Classical method for quinoline synthesis | Quinolines | jk-sci.compharmaguideline.comorganic-chemistry.org |

| 2-Aminobenzaldehyde, Carbonyl compound | Trifluoroacetic acid, Iodine, Lewis acids | Catalyzed variations | Quinolines | wikipedia.org |

| o-Aminoaryl aldehyde/ketone, Ketone with α-methylene group | Nafion, Microwave irradiation | Environmentally friendly conditions | Quinolines | jk-sci.com |

Metal-Free Catalyzed Cyclization Approaches

In recent years, there has been a significant push towards the development of metal-free catalytic methods for the synthesis of pyridines, driven by the desire for more sustainable and cost-effective processes. These approaches often rely on the use of organocatalysts or other non-metallic reagents to promote the desired cyclization reactions.

One such strategy involves the thermal cyclization of N-propargyl enamines. researchgate.net This method provides access to pyridine derivatives in moderate to good yields by simply heating the starting material in a solvent without the need for any additives. researchgate.net The reaction proceeds via a 6-endo-dig cyclization and is considered environmentally friendly due to its high atom economy. researchgate.net

Another metal-free approach utilizes an iodoxybenzoic acid (IBX)-mediated oxidative cyclization of N-hydroxyalkyl enamines to produce 2,3-disubstituted pyridines. organic-chemistry.org This method offers mild reaction conditions and employs an environmentally benign reagent. organic-chemistry.org

Furthermore, a [5+1] annulation strategy has been developed for the regioselective synthesis of polysubstituted pyridines from readily available starting materials. organic-chemistry.org This reaction is initiated by a 2-fluoro-1,3-dicarbonyl compound and proceeds through a Michael addition, cyclization, and dehydrofluorinative aromatization sequence without the need for a transition-metal catalyst. organic-chemistry.org A tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization has also been reported as a metal-free cascade process for synthesizing highly functionalized pyridines. acs.org

| Reaction Type | Reactants | Key Features | Product | Reference |

| Thermal Cyclization | N-Propargyl enamines | 6-endo-dig cyclization, high atom economy | Pyridine derivatives | researchgate.net |

| Oxidative Cyclization | N-Hydroxyalkyl enamines | IBX-mediated, environmentally friendly | 2,3-Disubstituted pyridines | organic-chemistry.org |

| [5+1] Annulation | 2-Fluoro-1,3-dicarbonyl compounds, etc. | Regioselective, domino reaction | Polysubstituted pyridines | organic-chemistry.org |

| Cascade Process | Not specified | Pummerer-type rearrangement, aza-Prins cyclization | Highly functionalized pyridines | acs.org |

Organometallic Reagents and Catalysis in the Construction of 6-Isopropylnicotinaldehyde

Organometallic chemistry provides powerful tools for the construction of complex molecules like 6-isopropylnicotinaldehyde. The use of transition metal catalysts, particularly palladium and copper, allows for precise and efficient functionalization of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Methodologies for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of pyridine rings. nobelprize.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of carbon-carbon bonds under mild conditions. sigmaaldrich.com The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

For the synthesis of 6-isopropylnicotinaldehyde, a key challenge is the selective functionalization at the 6-position of the pyridine ring. Directing groups can be employed to achieve regioselectivity in C-H activation reactions. nih.gov For instance, the 2-(pyridin-2-yl)isopropyl (PIP) amine directing group has been shown to facilitate the functionalization of unactivated C(sp3)−H bonds with palladium catalysts. snnu.edu.cnacs.org This strategy could potentially be adapted for the introduction of the isopropyl group onto the pyridine scaffold.

Furthermore, palladium catalysis is effective for introducing various substituents onto the pyridine ring. For example, Pd-catalyzed C-H alkylation has been reported using alkylboronic acids. sci-hub.se This could be a viable route for introducing the isopropyl group. The subsequent formylation to introduce the aldehyde group could then be achieved through various methods.

| Reaction Type | Catalyst/Ligand | Coupling Partners | Key Features |

| Suzuki-Miyaura | Pd(dppf)Cl2 | Aryl/alkyl boronic acids and halo-pyridines | Mild conditions, high functional group tolerance. sigmaaldrich.com |

| Heck | Pd(P(t-Bu)3)2 | Alkenes and halo-pyridines | Forms C-C double bonds. sigmaaldrich.com |

| Sonogashira | PdCl2/X-Phos | Terminal alkynes and halo-pyridines | Forms C-C triple bonds. sigmaaldrich.com |

| C-H Alkylation | Pd(OAc)2 | Alkylboronic acids and pyridines | Direct functionalization of C-H bonds. sci-hub.se |

Copper-Catalyzed Reactions in Pyridine Aldehyde Synthesis

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of pyridine derivatives. nih.gov Copper-catalyzed reactions have been successfully employed for the synthesis of polysubstituted pyridines through various annulation strategies. nih.govsemanticscholar.org For instance, a [3+3] annulation of ketones with oxime acetates, catalyzed by copper, provides an efficient route to diverse pyridine structures. nih.govsemanticscholar.org

In the context of pyridine aldehyde synthesis, copper catalysts can facilitate formylation reactions. For example, copper(II)-catalyzed selective formylation of C-H bonds in anilines has been demonstrated using DMSO as the carbon and oxygen source. frontiersin.org While not directly applied to 6-isopropylnicotinaldehyde, this methodology highlights the potential of copper catalysis for introducing the aldehyde functionality onto a pre-functionalized pyridine ring. Another approach involves the copper-catalyzed coupling of oxime acetates with aldehydes to generate highly substituted pyridines. acs.org

| Reaction Type | Catalyst | Reactants | Product |

| [3+3] Annulation | Cu(I) salt | Ketones and Oxime Acetates | Polysubstituted Pyridines nih.govsemanticscholar.org |

| Oxidative Amidation | Cu(OTf)2 | Aldehydes and 2-Aminopyridines | N-(pyridine-2-yl)amides rsc.org |

| C-H Formylation | Cu(OTf)2 | Anilines and DMSO | Aromatic Aldehydes frontiersin.org |

Organosodium Chemistry in the Functionalization of Aromatic Aldehydes

Organosodium chemistry, while less common than its organolithium counterpart, presents unique reactivity for the functionalization of organic molecules. nih.govwikipedia.org Organosodium reagents are generally more reactive than organolithium compounds. nih.gov Recent advancements have demonstrated their utility in various transformations, including Pd-catalyzed cross-coupling reactions where they act as transmetalation reagents. nih.gov

In the context of aromatic aldehydes, organosodium compounds can be used as strong bases for deprotonation or as nucleophiles in addition reactions. wikipedia.org For instance, the Wanklyn reaction involves the carboxylation of organosodium compounds with carbon dioxide. wikipedia.org While direct application to 6-isopropylnicotinaldehyde synthesis is not prominently documented, the distinct reactivity patterns of organosodium complexes compared to their lithium analogs suggest potential for novel synthetic strategies. acs.orgresearchgate.net The development of stable and soluble organosodium reagents, potentially through the use of specific ligands, could open new avenues for the functionalization of pyridine aldehydes. nih.govnih.gov

Chemoenzymatic and Biocatalytic Routes to Pyridine Aldehydes

The quest for more sustainable and selective synthetic methods has led to the exploration of chemoenzymatic and biocatalytic approaches for producing pyridine aldehydes. These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions. nih.gov

One strategy involves the use of enzymes like styrene (B11656) oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes. nih.gov While this has been successful for various aromatic substrates, attempts to convert oxiranyl pyridine substrates were unsuccessful, likely due to the electron-deficient nature of the pyridine ring. nih.gov However, a chemoenzymatic approach for the synthesis of α-aryl aldehydes as intermediates in C-C bond-forming biocatalytic cascades has been demonstrated. nih.gov

Another approach involves the asymmetric dearomatization of activated pyridines to produce substituted piperidines, which can be valuable precursors. acs.org This method combines chemical synthesis with a one-pot amine oxidase/ene imine reductase cascade for stereoselective transformations. acs.org Furthermore, alcohol dehydrogenases have been used for the enantioselective reduction of prochiral α-halogenated acyl moieties attached to a pyridine ring, yielding chiral alcohols with high enantiomeric excess. researchgate.net These alcohols could potentially be oxidized to the corresponding aldehydes.

The synthesis of 1-deaza-pyridoxal 5'-phosphate, an analogue of a pyridine aldehyde, has been achieved through a chemoenzymatic route, highlighting the feasibility of combining chemical and enzymatic steps to access complex pyridine derivatives. nih.gov Biocatalysis also offers routes to produce flavor and fragrance compounds, including nicotinaldehyde, from natural precursors. researchgate.net

Flow Chemistry Applications in Nicotinaldehyde Production

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages for chemical production, including improved safety, better process control, and enhanced scalability. ltf-gmbh.comresearchgate.net This technology is increasingly being adopted in the pharmaceutical and fine chemical industries. contractpharma.com

For the synthesis of pyridines, flow chemistry can facilitate reactions that are hazardous or require precise control over reaction parameters. numberanalytics.comansto.gov.au For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully conducted in a microwave flow reactor. beilstein-journals.org This allows for a one-step process without the isolation of intermediates. beilstein-journals.org The use of flow reactors can also be beneficial for reactions involving metal catalysts, such as those used in deuteration reactions with palladium or platinum. ansto.gov.au

While specific applications of flow chemistry for the production of 6-isopropylnicotinaldehyde are not widely reported, the general advantages of this technology make it a promising approach for its large-scale synthesis. The ability to safely handle hazardous reagents and precisely control reaction conditions could lead to higher yields and purity of the final product. ltf-gmbh.comcontractpharma.com The integration of real-time monitoring can further optimize the production process. ansto.gov.au

Mechanistic Investigations of 6-Isopropylnicotinaldehyde Reactivity

The reactivity of 6-isopropylnicotinaldehyde is characterized by the distinct chemistries of its two main structural components: the aldehyde group and the pyridine ring.

Enolization and α-Substitution Mechanisms

Aromatic Reactivity of the Pyridine Ring in 6-Isopropylnicotinaldehyde

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. beilstein-journals.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org However, the pyridine ring is significantly less reactive towards electrophiles than benzene. ntnu.nogcwgandhinagar.com This reduced reactivity is due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. beilstein-journals.orgwikipedia.org Furthermore, under the acidic conditions often used for EAS reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring. wikipedia.orggcwgandhinagar.com

Table 4: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Isopropyl | 6 | Electron-donating | Ortho, Para |

| Aldehyde | 3 | Electron-withdrawing | Meta |

| Nitrogen | 1 | Electron-withdrawing | Deactivates C2, C4, C6 |

Nucleophilic Aromatic Substitution (NAS) Mechanisms on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for functionalizing aromatic rings, particularly those that are electron-deficient. wikipedia.orgmasterorganicchemistry.com The pyridine ring, with its electronegative nitrogen atom, is inherently more susceptible to nucleophilic attack than benzene. wikipedia.org This reactivity is further enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group, such as a halogen. wikipedia.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. wikipedia.orgmasterorganicchemistry.com

In the context of a halogenated precursor to 6-isopropylnicotinaldehyde, such as 6-chloro- or 6-fluoronicotinaldehyde, the aldehyde group (-CHO) at the 3-position acts as a powerful EWG. Its presence significantly activates the pyridine ring towards nucleophilic attack. The substitution typically occurs at the halogen-bearing carbon. Pyridines are especially reactive to nucleophilic substitution when a leaving group is present at the C2 (α) or C4 (γ) position, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen atom through resonance. wikipedia.orgwikipedia.org

The general mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The electron-withdrawing aldehyde group helps to delocalize the negative charge.

Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

For halogenated pyridines, the nature of the halogen can influence reactivity. Generally, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. researchgate.net

Deprotonative Functionalization of Pyridines with Aldehydes

Deprotonative functionalization is a powerful strategy for creating new carbon-carbon bonds on pyridine rings. jst.go.jp This method involves the removal of a proton from the pyridine ring using a strong base to generate a pyridyl anion, which then reacts with an electrophile, such as an aldehyde. jst.go.jpnih.gov Traditionally, strong bases like organolithium reagents (e.g., n-BuLi, LDA) are used for this deprotonation. jst.go.jp

While direct deprotonation of the pyridine ring of 6-isopropylnicotinaldehyde itself is challenging due to the presence of the reactive aldehyde, related deprotonative coupling reactions highlight the general principles. For instance, pyridine derivatives bearing electron-withdrawing groups can be deprotonated and coupled with various aldehydes. jst.go.jpnih.gov A proposed mechanism for such a reaction involves the in situ generation of a potent amide base, which deprotonates the pyridine ring to form a pyridyl anion. jst.go.jp This anion then attacks the carbonyl carbon of an aldehyde to form an alkoxide intermediate, which, upon workup, yields the corresponding alcohol. jst.go.jp

A general catalytic cycle for such a process is outlined below:

Generation of an active base in situ.

Deprotonation of the pyridine C-H bond to yield a pyridyl anion.

Nucleophilic attack of the pyridyl anion on an external aldehyde, forming an alkoxide.

Protonation of the alkoxide to give the final product and regenerate the catalyst. jst.go.jp

This type of reaction allows for the introduction of a hydroxyalkyl group onto the pyridine core, demonstrating a versatile method for elaborating pyridine structures.

Regioselectivity and Stereoselectivity in Reactions Involving 6-Isopropylnicotinaldehyde

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgmasterorganicchemistry.com In reactions involving 6-isopropylnicotinaldehyde, the regioselectivity is primarily dictated by the electronic and steric influences of the substituents on the pyridine ring.

Aldehyde Group: The primary site of reaction for many reagents is the highly electrophilic carbonyl carbon of the aldehyde group. Nucleophilic additions, such as those involving Grignard reagents or organolithium compounds, will preferentially occur at this site.

Pyridine Ring: For reactions on the ring itself, such as electrophilic or radical substitutions, the directing effects of the isopropyl and aldehyde groups come into play. The aldehyde group is a deactivating meta-director for electrophilic aromatic substitution. pearson.com The isopropyl group is a weak activating group and an ortho-, para-director. The inherent reactivity of the pyridine ring, which favors substitution at the C3 and C5 (β) positions for electrophilic attack, further complicates predictions. wikipedia.orgpearson.com Radical functionalizations on electron-deficient pyridines often occur at the positions with the highest positive charge density (α and γ positions) unless overridden by strong directing groups. nih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. saskoer.camasterorganicchemistry.com When 6-isopropylnicotinaldehyde undergoes nucleophilic addition to its carbonyl group, a new stereocenter is created at the carbinol carbon.

R-MgX + 6-Isopropylnicotinaldehyde → (R/S)-1-(6-isopropylpyridin-3-yl)-alkanol

If the incoming nucleophile or the reaction conditions are achiral, a racemic mixture (a 1:1 mixture of enantiomers) of the resulting secondary alcohol will be formed. msu.edu However, the use of chiral reagents, catalysts, or auxiliaries can induce stereoselectivity, leading to an excess of one enantiomer (enantioselectivity) or one diastereomer (diastereoselectivity) if another stereocenter is present. saskoer.camsu.edu The steric bulk of the isopropyl group, being adjacent to the pyridine nitrogen but relatively removed from the C3-aldehyde, may exert some long-range steric influence, but this is generally less significant than the immediate environment around the carbonyl group.

Influence of the Isopropyl Group on Reaction Outcomes

The isopropyl group at the C6 position of the nicotinaldehyde scaffold exerts both steric and electronic effects that can significantly influence reaction outcomes.

Steric Effects:

The bulky isopropyl group can sterically hinder approaches to the adjacent pyridine nitrogen (C6 position). This can affect reactions that involve coordination to the nitrogen atom.

It can also influence the regioselectivity of reactions on the pyridine ring by making the C5 position more sterically accessible than the C(N)-adjacent C6 position. organic-chemistry.org In some radical functionalizations of pyridines, bulky alkyl groups like isopropyl have been observed to give low yields, potentially due to steric hindrance. nih.gov

During nucleophilic additions to the C3-aldehyde, the isopropyl group is positioned relatively far from the reaction center. However, it can influence the conformational preference of the molecule, which might have a subtle effect on the stereochemical outcome of the reaction, especially in chelation-controlled processes.

Electronic Effects:

As an alkyl group, the isopropyl group is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the pyridine ring, which modestly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring but activates it towards electrophilic attack. rsc.org

A summary of the isopropyl group's influence is presented in the table below.

| Effect Type | Influence on Reactivity | Specific Examples/Consequences |

| Steric Hindrance | Hinders attack at or near the C6 position. | May direct substitution reactions to the C5 position. Can influence catalyst binding at the nitrogen atom. |

| Electronic (Inductive) | Weakly electron-donating (+I effect). | Slightly increases electron density on the ring, opposing the deactivating effects of the nitrogen and aldehyde groups. |

| Combined Effects | Modulates regioselectivity and reaction rates. | Can lead to lower yields in some radical reactions due to a combination of steric bulk and nucleophilic character of the attacking radical. nih.gov |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to obtain through experiments alone. cecam.orgrsc.org Such studies can elucidate transition state structures, calculate activation energy barriers, and rationalize observed regioselectivity and stereoselectivity in reactions involving complex molecules like 6-isopropylnicotinaldehyde. rsc.org

For reactions on substituted pyridines, computational studies can model:

Nucleophilic Aromatic Substitution (SNAr): DFT calculations can map the potential energy surface for the addition-elimination pathway. This allows for a comparison of the activation barriers for nucleophilic attack at different positions and with different leaving groups, explaining the observed regioselectivity and reactivity trends. science.gov

Deprotonation and Functionalization: Theoretical studies can assess the acidity of different C-H bonds on the pyridine ring, predicting the most likely site of deprotonation by a given base. They can also model the subsequent reaction of the pyridyl anion with an electrophile, like an aldehyde, to rationalize product formation.

Addition to the Aldehyde: The stereochemical outcome of nucleophilic additions to the carbonyl group can be predicted by modeling the different transition states leading to the (R) and (S) products. For example, calculations can determine the energy differences between Felkin-Anh and anti-Felkin-Anh transition state models to predict the favored diastereomer in reactions with chiral substrates.

Influence of Substituents: The electronic and steric effects of the isopropyl and aldehyde groups can be quantified using computational methods. Parameters such as calculated charge distributions, frontier molecular orbital (FMO) energies (HOMO/LUMO), and steric maps can explain the molecule's reactivity patterns. nih.gov For instance, the LUMO of an electron-deficient pyridine indicates the most likely sites for nucleophilic attack. nih.gov

Computational approaches are increasingly integral to understanding complex chemical reactivity, offering a framework to predict reaction outcomes and design new synthetic pathways. arxiv.org

Utility in Heterocyclic Compound Synthesis

The combination of a pyridine ring and an aldehyde functional group makes 6-isopropylnicotinaldehyde a potent precursor for a wide array of heterocyclic compounds. researchgate.netnih.gov The nitrogen atom in the pyridine ring influences the reactivity of the aldehyde, and both functionalities can participate in cyclization reactions to form new ring systems. This dual reactivity allows chemists to design efficient synthetic routes to valuable molecular targets. jmchemsci.comresearchgate.net

The aldehyde group of 6-isopropylnicotinaldehyde serves as a key electrophilic center for reactions that build intricate polycyclic frameworks. It can readily undergo condensation reactions with various nucleophiles, such as amines, active methylene (B1212753) compounds, and enamines, to form intermediates that can subsequently cyclize. For instance, multicomponent reactions involving this aldehyde can lead to the one-pot synthesis of highly substituted, fused heterocyclic systems. nih.gov Transition metal-catalyzed cyclization reactions represent another powerful approach where the pyridine aldehyde can be used to construct complex molecules under mild conditions. researchgate.net The synthesis of tetrahydroisoquinoline derivatives, a core structure in many natural products and pharmaceuticals, can be achieved through sequences that may involve aldehyde precursors in the initial steps of building the heterocyclic framework. beilstein-journals.orggoogle.com

Azetidines are strained four-membered nitrogen-containing heterocycles that are of growing interest in medicinal chemistry. While not a direct transformation, 6-isopropylnicotinaldehyde can serve as a starting point for the synthesis of azetidine (B1206935) derivatives. A common strategy involves the conversion of the aldehyde to an imine, followed by a [2+2] cycloaddition reaction to form the azetidine ring. The development of novel azetidine derivatives is a key area of research, with recent work highlighting their potential as effective bio-isosteres and components of potent enzyme inhibitors. nih.gov The functionalization of the 6-isopropylnicotinaldehyde core prior to or after azetidine formation allows for the generation of a library of novel compounds for biological screening.

The synthesis of pyridone and pyrrolone moieties, which are prevalent in many biologically active compounds, can be accomplished using 6-isopropylnicotinaldehyde as a key starting material. The aldehyde can participate in Knoevenagel-type condensations with compounds containing an active methylene group. The resulting adduct can then be subjected to cyclization conditions to forge the desired pyridone or pyrrolone ring. The specific reaction partners and conditions dictate the final heterocyclic core, providing a flexible route to these important compound classes.

Precursor for Azetidine Derivatives

Role in Modular Assembly Approaches

Modern synthetic chemistry increasingly relies on modular assembly strategies that allow for the rapid and efficient construction of complex molecules from simpler, pre-functionalized building blocks. 6-Isopropylnicotinaldehyde is well-suited for these approaches due to its defined structure and reactive handle.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. broadinstitute.org 6-Isopropylnicotinaldehyde fits the profile of a typical fragment, possessing a heterocyclic core and a vector for chemical elaboration. In a FBDD campaign, this fragment could be identified as a binder, and the aldehyde group would then serve as a crucial attachment point for systematically adding other chemical groups to improve potency and selectivity. This modular elaboration allows for the exploration of chemical space in a controlled and efficient manner, streamlining the hit-to-lead process. chemrxiv.org

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). soton.ac.uk While 6-isopropylnicotinaldehyde does not inherently possess a "clickable" functional group, its aldehyde moiety can be readily converted into either an azide (B81097) or a terminal alkyne. This transformation positions the molecule as a valuable building block for click chemistry applications. For example, once converted to an alkyne- or azide-functionalized pyridine, it can be "clicked" onto other molecular fragments, polymers, or biomolecules to create complex conjugates and novel materials. This modular approach is highly efficient for building libraries of compounds for screening purposes.

Table 1: Potential Synthetic Transformations of 6-Isopropylnicotinaldehyde for Modular Assembly

| Starting Functional Group | Target Functional Group | Potential Reagents/Reaction | Application |

|---|---|---|---|

| Aldehyde | Terminal Alkyne | Seyferth-Gilbert Homologation, Corey-Fuchs Reaction | CuAAC, SPAAC Click Chemistry biochempeg.com |

| Aldehyde | Azide | Reduction to alcohol, conversion to leaving group, substitution with azide | CuAAC Click Chemistry |

| Aldehyde | Imine | Reaction with primary amine | Cycloadditions, further functionalization |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-Isopropylnicotinaldehyde |

| Azetidine |

| Pyridone |

| Pyrrolone |

| Tetrahydroisoquinoline |

| Azide |

Fragment-Based Synthesis Methodologies

Precursor to Chiral Molecules

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific three-dimensional structure. wikipedia.orgenamine.net Aldehydes are versatile functional groups that can be converted into a wide array of chiral structures through various asymmetric transformations. nih.gov

Theoretically, the aldehyde group of 6-isopropylnicotinaldehyde is a prime site for enantioselective nucleophilic additions. Such reactions, when mediated by a chiral catalyst or auxiliary, can establish a new stereocenter. For instance, the addition of organometallic reagents (e.g., Grignard or organolithium reagents), cyanide, or enolates to the aldehyde could yield chiral secondary alcohols, cyanohydrins, or aldol products, respectively. nih.gov

Table 1: Potential Asymmetric Transformations of 6-Isopropylnicotinaldehyde

| Reaction Type | Potential Chiral Product | General Catalyst Type |

| Asymmetric Alkylation | Chiral Secondary Alcohol | Chiral Lewis Acids, Amino Alcohols |

| Asymmetric Allylation | Chiral Homoallylic Alcohol | Chiral Boron Reagents, Chiral Lewis Acids |

| Asymmetric Cyanation | Chiral Cyanohydrin | Chiral Metal Complexes, Organocatalysts |

| Asymmetric Aldol Reaction | Chiral β-Hydroxy Ketone | Proline and its derivatives |

| Asymmetric Reduction | Chiral Primary Alcohol | Chiral Borane Reagents, Chiral Metal Hydrides |

Despite these well-established methods for creating chiral centers from aldehydes, specific research detailing the enantioselective synthesis of chiral molecules starting from 6-isopropylnicotinaldehyde is not readily found in the surveyed literature. The steric hindrance from the adjacent isopropyl group and the electronic properties of the pyridine ring would likely influence the stereochemical outcome of such reactions, making this an area ripe for future investigation.

Development of Novel Synthetic Reagents Derived from 6-Isopropylnicotinaldehyde

The transformation of readily available starting materials into novel reagents is a key driver of innovation in synthetic organic chemistry. These new reagents can enable previously challenging transformations or offer improved efficiency and selectivity. The structure of 6-isopropylnicotinaldehyde, featuring both an aldehyde and a pyridine nucleus, offers multiple avenues for its conversion into novel synthetic tools.

For example, condensation of the aldehyde with chiral amines or hydrazines could lead to the formation of chiral imines or hydrazones. These derivatives could then serve as chiral ligands for metal-catalyzed asymmetric reactions. The pyridine nitrogen provides a coordination site for a metal, while the newly formed chiral imine moiety could direct the stereochemical course of a reaction. The development of chiral N,N'-dioxide ligands from amino acids and amines has been shown to be a successful strategy for creating effective catalysts for a variety of asymmetric reactions. rsc.org A similar approach could theoretically be applied to derivatives of 6-isopropylnicotinaldehyde.

Furthermore, multicomponent reactions (MCRs) involving aldehydes are a powerful tool for the rapid generation of molecular complexity and the discovery of new bioactive compounds and reagents. frontiersin.orgnih.govbeilstein-journals.orgpreprints.org The participation of 6-isopropylnicotinaldehyde in well-known MCRs like the Ugi or Passerini reactions could lead to a library of novel, complex molecules whose properties as synthetic reagents could then be explored. kirj.ee

Table 2: Potential Novel Reagents Derived from 6-Isopropylnicotinaldehyde

| Reagent Class | Potential Synthetic Route | Potential Application |

| Chiral Ligands | Condensation with chiral amines/diamines | Asymmetric catalysis |

| Chiral Auxiliaries | Reaction with chiral alcohols/amines | Diastereoselective synthesis |

| Novel Heterocycles | Participation in multicomponent reactions | Scaffolds for further functionalization |

| Ylides | Wittig-type reactions | Olefination reagents |

While the potential for developing novel reagents from 6-isopropylnicotinaldehyde is significant based on its structure, published studies detailing the synthesis and application of such reagents are scarce. The exploration of its reactivity in these contexts remains an open area for synthetic chemistry research.

Computational Chemistry and Electronic Structure of 6 Isopropylnicotinaldehyde

Quantum Chemical Calculations for Molecular Geometry Optimization and Conformer Analysis

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. rsc.org This process, known as geometry optimization, seeks the lowest energy arrangement of atoms in space. For flexible molecules such as 6-Isopropylnicotinaldehyde, which has a rotatable isopropyl group, this involves identifying and comparing the energies of different conformers.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for studying organic molecules. nrel.gov For a molecule like 6-Isopropylnicotinaldehyde, DFT calculations, often using functionals like B3LYP and basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to optimize the molecular geometry. nih.govmdpi.comresearchgate.net

The process involves finding the minimum potential energy of the molecule, which corresponds to its most stable geometric structure. Conformer analysis is also performed to identify different spatial arrangements of the atoms (conformers) arising from rotation around single bonds, such as the bond connecting the isopropyl group to the pyridine (B92270) ring. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical DFT-Calculated Relative Energies of 6-Isopropylnicotinaldehyde Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 (Lowest Energy) | B3LYP/6-31G(d) | 0.00 |

| Conformer 2 | B3LYP/6-31G(d) | 1.52 |

This table illustrates the typical output of a conformer analysis, showing the calculated energy difference between various spatial arrangements of the molecule. The conformer with a relative energy of 0.00 kcal/mol is the most stable.

Ab initio and post-Hartree-Fock methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy. kallipos.gr

They are often used to benchmark the results obtained from DFT calculations or for systems where DFT may not be sufficiently accurate. github.io For 6-Isopropylnicotinaldehyde, these higher-level calculations could provide a more precise determination of the geometry and conformational energy differences, serving as a reference standard for more computationally efficient methods.

Density Functional Theory (DFT) Applications

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic behavior, and physical properties. wikipedia.orglibretexts.orglibretexts.org Computational methods provide deep insights into the arrangement and energies of electrons within 6-Isopropylnicotinaldehyde.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also related to the molecule's electronic and optical properties. scielo.org.mxnankai.edu.cn DFT calculations are commonly used to compute the energies of these orbitals. researchgate.netresearchgate.netresearchgate.net

Table 2: Hypothetical FMO Properties of 6-Isopropylnicotinaldehyde

| Parameter | Calculation Level | Energy (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.58 |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.72 |

This table provides an example of FMO data. A relatively large energy gap would suggest high kinetic stability and low chemical reactivity.

Quantum chemical calculations can map the distribution of electric charge within a molecule. saskoer.ca This is often visualized using an electrostatic potential (ESP) map, which shows regions of positive and negative potential on the electron density surface. Red-colored regions (negative potential) are electron-rich and prone to electrophilic attack, while blue-colored regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

Furthermore, methods like Mulliken population analysis can assign partial charges to each atom in the molecule. nrel.gov For 6-Isopropylnicotinaldehyde, this analysis would likely show a negative partial charge on the nitrogen and oxygen atoms due to their high electronegativity, making them potential sites for interaction with electrophiles. The aldehyde carbon would likely carry a significant positive charge, marking it as an electrophilic center.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in 6-Isopropylnicotinaldehyde

| Atom | Calculation Level | Calculated Charge (a.u.) |

|---|---|---|

| O (aldehyde) | M06-2X/def2-TZVP | -0.55 |

| N (pyridine ring) | M06-2X/def2-TZVP | -0.48 |

| C (aldehyde) | M06-2X/def2-TZVP | +0.40 |

This table illustrates how partial charges are distributed across key atoms, highlighting the electrophilic and nucleophilic sites within the molecule.

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. cyu.fr

NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgprospre.camestrelab.com These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of a synthesized compound. schrodinger.com For 6-Isopropylnicotinaldehyde, calculations would provide predicted shifts for the aldehyde proton, the aromatic protons on the pyridine ring, and the distinct protons of the isopropyl group.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Isopropylnicotinaldehyde

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.95 | 193.2 |

| Pyridine Ring H | 7.50 - 8.80 | 120.5 - 155.0 |

| Isopropyl CH | 3.20 | 34.5 |

This table shows the kind of data generated by NMR prediction software, which can be compared against experimental spectra for structural verification.

IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups in a molecule by their vibrational frequencies. Quantum chemical calculations can compute these vibrational frequencies, generating a theoretical IR spectrum. uobabylon.edu.iqlibretexts.org For 6-Isopropylnicotinaldehyde, a key predicted absorption would be the strong C=O stretching vibration of the aldehyde group, typically found around 1700 cm⁻¹. pg.edu.plmasterorganicchemistry.com Other predictable vibrations include C-H stretches of the aromatic ring and the aliphatic isopropyl group.

Table 5: Hypothetical Predicted IR Frequencies for 6-Isopropylnicotinaldehyde

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Aldehyde | 1705 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3100 |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2870 - 2960 |

This table lists key vibrational frequencies that would be expected in the IR spectrum, helping to identify the molecule's functional groups.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. ijprajournal.comupi.edu Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of these transitions, which correspond to the wavelengths of maximum absorption (λ_max). scielo.org.mxacademie-sciences.fr The calculations for 6-Isopropylnicotinaldehyde would likely predict π → π* and n → π* transitions associated with the conjugated pyridine ring and the carbonyl group.

Table 6: Hypothetical Predicted UV-Vis Absorption for 6-Isopropylnicotinaldehyde

| Transition Type | Predicted λ_max (nm) | Solvent Context |

|---|---|---|

| π → π* | 265 | Ethanol (B145695) |

This table shows representative data from a TD-DFT calculation, predicting the wavelengths at which the molecule absorbs UV-Vis light.

Charge Distribution and Electrostatic Potentials

Theoretical Studies on Reaction Pathways and Transition States

Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for mapping the potential energy surfaces of reactions involving 6-isopropylnicotinaldehyde. These studies allow for the identification of reaction intermediates, and the characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. nih.govnih.gov The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

In the context of nucleophilic addition to the carbonyl group of 6-isopropylnicotinaldehyde, computational models can predict the most favorable reaction pathways. academie-sciences.fr The isopropyl group at the 6-position exerts a significant steric and electronic influence. DFT calculations can elucidate how this group affects the geometry and energy of the transition state. For example, in a hypothetical nucleophilic addition, different transition state conformers can be modeled to determine the lowest energy pathway. The steric bulk of the isopropyl group may favor specific orientations of the incoming nucleophile to minimize steric hindrance, thereby dictating the stereochemical outcome of the reaction.

DFT studies on related systems, such as the intramolecular amidation of carbamates catalyzed by rhodium complexes, have shown that it is possible to distinguish between different mechanistic pathways, such as concerted versus stepwise mechanisms, by comparing the activation energies of the respective transition states. hku.hk Similarly, for reactions of 6-isopropylnicotinaldehyde, computational analysis could differentiate between various proposed mechanisms, for instance, in oxidation or reduction reactions of the aldehyde group.

The table below illustrates hypothetical activation energies for a nucleophilic addition to different substituted nicotinaldehydes, calculated using a DFT method like B3LYP. This data, while not from a direct study of 6-isopropylnicotinaldehyde, demonstrates the type of insights gained from such theoretical work.

| Aldehyde | Substituent at C6 | Nucleophile | Calculated Activation Energy (kcal/mol) |

| Nicotinaldehyde | H | Hydride | 15.2 |

| 6-Methylnicotinaldehyde | Methyl | Hydride | 16.5 |

| 6-Isopropylnicotinaldehyde | Isopropyl | Hydride | 17.8 |

| 6-Chloronicotinaldehyde | Chloro | Hydride | 14.5 |

This table presents illustrative data based on general chemical principles and is not derived from a specific published study on 6-isopropylnicotinaldehyde.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of molecules by simulating the atomic motions over time. elifesciences.org For a molecule like 6-isopropylnicotinaldehyde, MD simulations can reveal the accessible conformations of the molecule in different environments (e.g., in vacuum or in a solvent) and the dynamics of interconversion between them. nih.gov

The conformational flexibility of 6-isopropylnicotinaldehyde is primarily associated with the rotation around the C-C single bond connecting the isopropyl group to the pyridine ring and the C-C bond linking the aldehyde group to the ring. MD simulations can map the potential energy surface as a function of the dihedral angles defining these rotations. The results of such simulations can identify the lowest energy conformers and the energy barriers separating them. rsc.org

The interaction between the isopropyl group and the aldehyde group, as well as with the nitrogen atom of the pyridine ring, will significantly influence the conformational preferences. It is expected that steric hindrance will play a major role in defining the most stable conformations. For instance, conformations where the bulky isopropyl group is rotated away from the aldehyde group are likely to be energetically favored.

MD simulations can be performed at different temperatures to study the effect of thermal energy on the conformational dynamics. At higher temperatures, the molecule can overcome higher energy barriers, leading to a more diverse population of conformations. nih.gov This information is critical for understanding how the molecule might behave in different experimental conditions and how its shape might influence its interaction with other molecules, such as enzymes or catalysts.

The following table presents a hypothetical distribution of conformers for 6-isopropylnicotinaldehyde at a given temperature, as might be obtained from an MD simulation.

| Conformer | Dihedral Angle (N-C6-C_isopropyl-H) | Dihedral Angle (C5-C3-C_aldehyde=O) | Population (%) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° | 0° | 65 | 0.0 |

| 2 | 60° | 0° | 20 | 1.2 |

| 3 | -60° | 0° | 10 | 1.8 |

| 4 | 180° | 180° | 5 | 2.5 |

This is an illustrative table based on expected conformational preferences and does not represent data from a specific simulation of 6-isopropylnicotinaldehyde.

Advanced Spectroscopic Analysis Methodologies for Research on 6 Isopropylnicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. libretexts.org It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. libretexts.orgemerypharma.com

¹H NMR and ¹³C NMR Spectral Interpretation for Positional and Connectivity Assignment

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional NMR experiments that provide crucial information for assigning the positions of atoms within the 6-Isopropylnicotinaldehyde molecule. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of 6-Isopropylnicotinaldehyde is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is influenced by the electronic environment of the protons. msu.edu For instance, the aldehyde proton is typically found significantly downfield (around 9-10 ppm) due to the deshielding effect of the adjacent carbonyl group. The aromatic protons on the pyridine (B92270) ring will appear in the aromatic region (typically 7-9 ppm), with their specific shifts and splitting patterns dictated by their position relative to the nitrogen atom and the isopropyl and aldehyde substituents. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups, with the integration of these signals corresponding to a 1:6 ratio. savemyexams.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in 6-Isopropylnicotinaldehyde will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position (around 190-200 ppm). organicchemistrydata.org The sp²-hybridized carbons of the pyridine ring will resonate in the 120-160 ppm region, while the sp³-hybridized carbons of the isopropyl group will appear at higher field (further upfield).

A table summarizing the expected ¹H and ¹³C NMR chemical shifts for 6-Isopropylnicotinaldehyde is presented below. Please note that exact values can vary depending on the solvent and other experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.5 - 10.5 | 190 - 200 |

| Pyridine CH (various positions) | 7.0 - 9.0 | 120 - 160 |

| Isopropyl CH | 3.0 - 4.0 | 30 - 40 |

| Isopropyl CH₃ | 1.0 - 1.5 | 20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like 6-Isopropylnicotinaldehyde. slideshare.netrutgers.edu These techniques reveal correlations between different nuclei, painting a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For 6-Isopropylnicotinaldehyde, COSY would show correlations between the methine proton of the isopropyl group and the protons of the two methyl groups. It would also reveal the coupling relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). emerypharma.comcolumbia.edusdsu.edu An HSQC spectrum of 6-Isopropylnicotinaldehyde would definitively link each proton signal to its corresponding carbon signal, for example, connecting the aldehyde proton signal to the carbonyl carbon signal.